molecular formula C24H16N4O6 B3826237 N,N'-1,5-naphthalenediylbis(3-nitrobenzamide)

N,N'-1,5-naphthalenediylbis(3-nitrobenzamide)

Cat. No. B3826237
M. Wt: 456.4 g/mol
InChI Key: GVPDBGBNVIOINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,5-naphthalenediylbis(3-nitrobenzamide), commonly known as NDB, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. This compound belongs to the family of nitroaromatics and has been extensively studied for its potential use as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of NDB is not fully understood. However, it has been suggested that NDB may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
NDB has been shown to exhibit potent cytotoxicity against cancer cells, while having minimal toxicity towards normal cells. In addition, NDB has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of normal tissue homeostasis. Furthermore, NDB has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of NDB is its potent cytotoxicity towards cancer cells, while having minimal toxicity towards normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of NDB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of NDB. One direction is to improve the solubility of NDB in aqueous solutions, which would make it easier to administer in vivo. Another direction is to investigate the potential use of NDB in combination with other anticancer agents, which may enhance its therapeutic efficacy. Furthermore, the mechanism of action of NDB needs to be further elucidated in order to fully understand its potential as a therapeutic agent.

Scientific Research Applications

NDB has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, NDB has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.

properties

IUPAC Name

3-nitro-N-[5-[(3-nitrobenzoyl)amino]naphthalen-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O6/c29-23(15-5-1-7-17(13-15)27(31)32)25-21-11-3-10-20-19(21)9-4-12-22(20)26-24(30)16-6-2-8-18(14-16)28(33)34/h1-14H,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDBGBNVIOINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-1,5-naphthalenediylbis(3-nitrobenzamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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